molecular formula C4H5ClN4 B091096 3-Chloro-6-hydrazinopyridazine CAS No. 17284-97-8

3-Chloro-6-hydrazinopyridazine

Cat. No.: B091096
CAS No.: 17284-97-8
M. Wt: 144.56 g/mol
InChI Key: FXYQRYGWWZKUFV-UHFFFAOYSA-N
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Description

3-Chloro-6-hydrazinopyridazine is an organic compound with the molecular formula C4H5ClN4. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position and a hydrazine group at the sixth position of the pyridazine ring.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-hydrazinopyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridazine derivatives, while oxidation and reduction reactions can lead to different hydrazine derivatives .

Mechanism of Action

The mechanism of action of 3-Chloro-6-hydrazinopyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison: 3-Chloro-6-hydrazinopyridazine is unique due to the presence of both a chlorine atom and a hydrazine group on the pyridazine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, which may only have one functional group. Additionally, its specific structural features make it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

(6-chloropyridazin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-3-1-2-4(7-6)9-8-3/h1-2H,6H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYQRYGWWZKUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169412
Record name 3-chloro-6-hydrazino-pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831523
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17284-97-8
Record name 3-Chloro-6-hydrazinopyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17284-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-hydrazino-pyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017284978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17284-97-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367616
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-6-hydrazino-pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

As shown in FIG. 5, a mixture of 40 g (0.27 mole) of 3,6-dichloropyridazine and 40 mL of 80% hydrazine hydrate in 80 mL of ethanol was refluxed for one hour. The reaction mixture was evaporated to dryness and the residue was recrystallized from benzene to give 39 g of 1-(6-chloropyridazin-3-yl)hydrazine (compound 1003) (see Takahayashi, J. Pharm. Soc. Japan 75:778-781, 1955).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3,6-dichloropyridazine (3 g, 20.14 mmol) and hydrazine monohydride (1 g, 20.14 mmol) was heated in a sealed tube to 80° C. for 5 hours. Solvent was evaporated and the crude was used in the next step without purification (3.56 g, 100%). LCMS (method B): [MH]+=145.1, tR=0.57 min.
Quantity
3 g
Type
reactant
Reaction Step One
Name
hydrazine monohydride
Quantity
1 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 3,6-dichloropyridazine (20 g, 0.135 mol) and 20 mL of 80% hydrazine hydrate in 40 mL of ethanol was refluxed for 1 h. The reaction mixture was evaporated to dryness and the residue was recrystallized from benzene to give 3-chloro-6-hydrazinylpyridazine as a yellow solid (19 g, 96%). LRMS (M+H+) m/z: calcd 145.03; found 145.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 25% aqueous hydrazine (4.25 1) and 32% ammonia (7.5 1) in water (23.7 1) 3.6-dichloropyridazine (3 kg) was added, while maintaining a gentle stream of nitrogen. The mixture was headed at reflux for 2 hours and, after cooling, the precipitate was collected, washed with water and dried to afford 2.5 kg (85.9%) of 3-chloro-6-hydrazinopyridazine, m.p. 140°-141° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of chemical reactions is 3-chloro-6-hydrazinopyridazine known to undergo?

A1: this compound is a versatile building block in organic synthesis, particularly for constructing heterocyclic compounds. It readily reacts with various electrophiles due to the presence of the nucleophilic hydrazine moiety.

Q2: Are there any studies investigating the potential biological activity of this compound derivatives?

A2: While this compound itself has not been extensively studied for biological activity, its derivatives, particularly those with modifications at the 6-position, have shown promising results.

  • Hypotensive Activity: Tetrazolopyridazines and triazolopyridazines synthesized from this compound have demonstrated blood pressure-lowering effects in rats. Notably, these compounds were observed to reduce blood pressure without significantly impacting heart rate. []

Q3: What are the challenges associated with synthesizing derivatives of this compound, and are there any strategies to overcome them?

A3: The main challenge lies in the low reactivity of the chlorine atom in this compound towards nucleophilic substitution, particularly when electron-donating groups are present on the pyridazine ring. []

  • Activation via Triphenylmethylazo Derivative: To overcome this, this compound can be converted into 3-chloro-6-(triphenylmethylazo)pyridazine. This derivative exhibits enhanced reactivity towards nucleophiles due to the electron-withdrawing effect of the triphenylmethylazo group, allowing for easier substitution of the chlorine atom. After the desired substitution, the hydrazino group can be regenerated. []

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